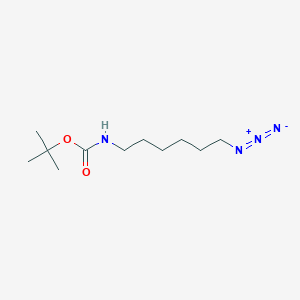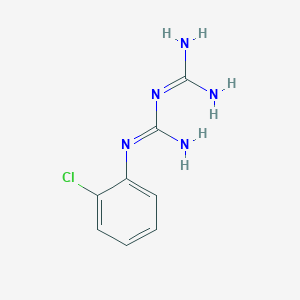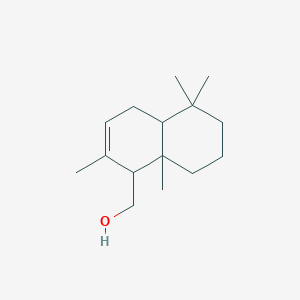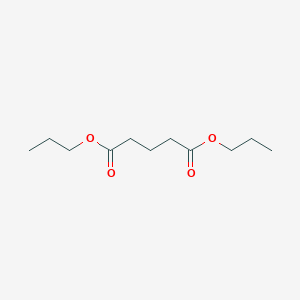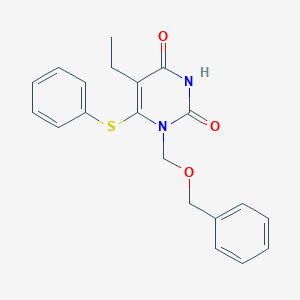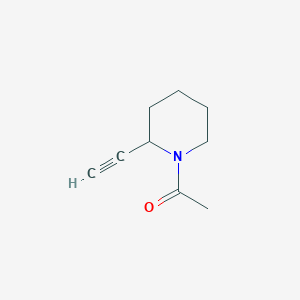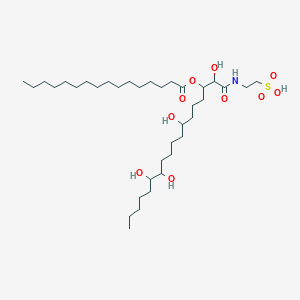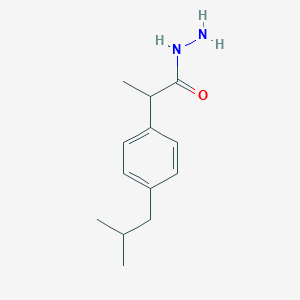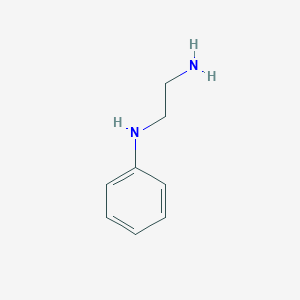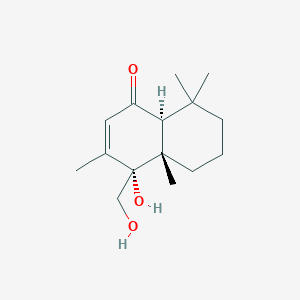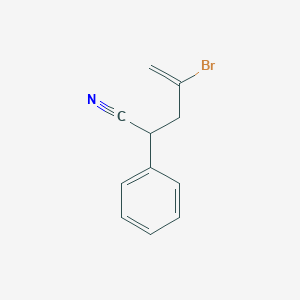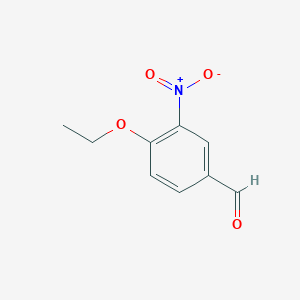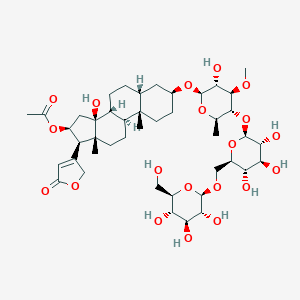
Obetrioside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Obetrioside B is a natural compound that belongs to the iridoid glycoside family, which is found in many plants. It has recently gained attention in the scientific community due to its potential therapeutic properties. Obetrioside B has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Scientific Research Applications
Evidence
Metabolic Impact : Obetrioside B may influence metabolic processes. For instance, studies have explored compounds like nicotinamide riboside and quercetin for their effects on metabolic syndrome, obesity, and related metabolic disorders, which could provide insights into similar roles Obetrioside B might play (Dollerup et al., 2018); (Rivera et al., 2008).
Insulin Sensitivity and Diabetes : Investigations into compounds such as d-chiro-inositol suggest potential effects on insulin sensitivity and glucose control, which could be areas of application for Obetrioside B research (Maurizi et al., 2017).
Effects on Obesity and Body Composition : Some studies have examined how certain compounds affect body composition and obesity, offering a framework for understanding how Obetrioside B might be used in these contexts (Shi et al., 2019).
Genetic Studies and BMI : Research on the genetic basis of obesity and body mass index (BMI) could be relevant to understanding the broader implications of Obetrioside B in genetic studies and its potential effects on BMI (Locke et al., 2015).
Cardiometabolic Risk Factors : Studies exploring the effects of compounds like nicotinamide riboside on cardiometabolic risk factors in diet-induced obesity scenarios may offer insights into similar applications for Obetrioside B (de Castro et al., 2020).
properties
CAS RN |
128533-42-6 |
|---|---|
Product Name |
Obetrioside B |
Molecular Formula |
C44H68O20 |
Molecular Weight |
917 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,3R,4R,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C44H68O20/c1-18-37(64-40-35(53)33(51)31(49)27(63-40)17-58-39-34(52)32(50)30(48)26(15-45)62-39)38(56-5)36(54)41(59-18)61-22-8-10-42(3)21(13-22)6-7-24-23(42)9-11-43(4)29(20-12-28(47)57-16-20)25(60-19(2)46)14-44(24,43)55/h12,18,21-27,29-41,45,48-55H,6-11,13-17H2,1-5H3/t18-,21-,22+,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38-,39-,40+,41+,42+,43-,44+/m1/s1 |
InChI Key |
FZTDHVZBLFCCKK-JRINNRIJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



